Eupatorium lindleyanum is a flowering plant belonging to the Asteraceae family, commonly found in various regions of Asia. The extraction of Eupalinolide O typically involves methods such as solvent extraction or chromatographic techniques to isolate this compound from the plant's aerial parts.
The synthesis of Eupalinolide O can be approached through both natural extraction and synthetic organic chemistry. The natural extraction involves:
In synthetic approaches, the synthesis may involve multi-step reactions starting from simpler terpenes, utilizing reactions such as:
Technical details regarding specific reagents and conditions are often proprietary or vary between laboratories.
Eupalinolide O has a distinct molecular structure characterized by a lactone ring and multiple chiral centers. The molecular formula is .
The 3D conformation can be analyzed using computational chemistry tools, which provide insights into its potential interactions with biological targets.
Eupalinolide O participates in various chemical reactions that are significant for its biological activity:
Eupalinolide O exhibits its anti-cancer effects primarily through the induction of apoptosis in cancer cells. The proposed mechanism involves:
Data from studies indicate that these mechanisms contribute significantly to its efficacy against triple-negative breast cancer cells in vitro and in vivo .
Relevant analyses include spectroscopic techniques (NMR, IR) for structural elucidation and stability assessments under various conditions.
Eupalinolide O shows promise in several scientific applications:
Research continues to explore additional applications and mechanisms of action for Eupalinolide O, aiming to enhance its therapeutic potential while minimizing side effects associated with conventional cancer treatments .
Eupatorium lindleyanum De Candolle, known as "Ye-Ma-Zhui" in traditional Chinese medicine, has a well-documented history of ethnopharmacological use spanning centuries. Indigenous to China, this herb has been traditionally employed for managing respiratory ailments, including chronic bronchitis, cough, lobar pneumonia, and tracheitis. The aerial parts of the plant have been prepared in various forms, including decoctions and syrups, to leverage its purported phlegm-reducing, cough-relieving, and asthma-calming properties. Contemporary clinical preparations, such as Ye-Ma-Zhui Syrup manufactured by Jiangsu Ange Pharmaceutical Company, Limited, have formalized these traditional applications into regulated therapeutic products for respiratory conditions. The ethnobotanical significance of Eupatorium lindleyanum De Candolle extends beyond respiratory applications, with historical usage noted in managing hypertension and various inflammatory conditions. This extensive traditional utilization provided the initial pharmacological rationale for investigating the plant's phytochemical constituents, ultimately leading to the isolation and characterization of bioactive sesquiterpene lactones including Eupalinolide O [2] [5] [8].
Eupalinolide O (chemical formula: C₂₂H₂₆O₈; molecular weight: 418.44 g/mol; CAS registry number: 2170228-67-6) is isolated primarily from the herbaceous portions of Eupatorium lindleyanum De Candolle, with the flowers demonstrating the highest concentration among plant parts. Advanced chromatographic techniques, particularly rapid resolution liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (RRLC-Q-TOF-MS), have enabled efficient identification and quantification of this compound within complex plant matrices. Phytochemical analyses consistently reveal that sesquiterpene lactones, including Eupalinolide O and structurally related compounds such as Eupalinolide A, B, G, H, I, J, and K, constitute the predominant bioactive fraction in Eupatorium lindleyanum De Candolle extracts [5] [10].
Table 1: Phytochemical Characterization of Eupalinolide O
Characteristic | Description |
---|---|
Chemical Name | Eupalinolide O |
IUPAC Name | (3aR,4S,9aS,9bR)-4-Hydroxy-6,9-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9a,9b-octahydroazuleno[4,5-b]furan-7-carbaldehyde |
Molecular Formula | C₂₂H₂₆O₈ |
Molecular Weight | 418.44 g/mol |
CAS Registry Number | 2170228-67-6 |
Plant Source | Eupatorium lindleyanum De Candolle (Aerial parts, predominantly flowers) |
Structural Class | Germacranolide Sesquiterpene Lactone |
Key Functional Groups | α-methylene-γ-lactone, epoxy moiety, aldehyde group |
Solubility Characteristics | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate; slightly soluble in aqueous buffers |
Eupalinolide O has garnered substantial research interest primarily due to its pronounced anticancer activities demonstrated across diverse experimental models. The compound exerts cytotoxic effects through multifaceted mechanisms, prominently including induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling cascades. Its efficacy against triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-468 cells, positions it as a promising candidate for addressing this aggressive and therapeutically challenging breast cancer subtype. Research indicates that Eupalinolide O triggers intrinsic apoptosis via mitochondrial perturbation, evidenced by loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase proteases. This apoptotic cascade is effectively abrogated by pan-caspase inhibitors like Z-VAD-FMK, confirming caspase-dependence. Beyond apoptosis, the compound disrupts cell cycle progression, inducing arrest at specific checkpoints, thereby halting uncontrolled proliferation characteristic of malignancy [1] [10].
The broader context of sesquiterpene lactones in cancer therapy underscores the significance of Eupalinolide O. Natural sesquiterpene lactones like parthenolide, artemisinin, and alantolactone have established precedents for targeting key pathways dysregulated in cancer, including nuclear factor kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR), and Wnt/β-catenin signaling. Eupalinolide O, sharing the core reactive pharmacophore of sesquiterpene lactones, demonstrates potential to modulate similar pathways. Preliminary evidence suggests interaction with the STAT3 pathway, a critical mediator of tumor cell survival, proliferation, angiogenesis, and immune evasion, particularly relevant in TNBC and other difficult-to-treat cancers [3] [6] [9].
Despite promising preclinical findings, substantial knowledge gaps impede the translational progression of Eupalinolide O. A comprehensive understanding of its in vivo pharmacokinetics—encompassing absorption, distribution, metabolism, and excretion—remains elusive. Preliminary data on structurally analogous sesquiterpene lactones suggest challenges related to bioavailability and metabolic stability, necessitating specific investigation for Eupalinolide O. Furthermore, while its anticancer effects in isolated cell lines are documented, the precise molecular targets and the spectrum of signaling pathways it modulates require systematic elucidation. The compound's potential to overcome drug resistance, a major obstacle in oncology, represents another critical area needing exploration, particularly given the ability of some sesquiterpene lactones to resensitize resistant cancer cells to conventional therapies [2] [3] [9].
The synergistic potential of Eupalinolide O with established chemotherapeutic agents or other sesquiterpene lactones warrants investigation. Evidence from related compounds, such as the synergistic cytotoxicity observed between Eupalinolide B and elesclomol in pancreatic cancer models via reactive oxygen species generation and copper-dependent cell death, provides a compelling rationale for exploring similar combinations involving Eupalinolide O [4]. Additionally, research has primarily focused on breast cancer models, leaving its efficacy against other cancer types largely unexplored. This review focuses specifically on consolidating current knowledge regarding Eupalinolide O's phytochemistry, mechanisms of anticancer action based on in vitro and limited in vivo evidence, and identifying critical research avenues necessary to realize its therapeutic potential, while explicitly excluding discussion of dosage, safety, and clinical administration protocols due to insufficient data [1] [10].
Table 2: Documented Molecular Targets and Anticancer Mechanisms of Eupalinolide O
Molecular Target/Pathway | Biological Effect | Experimental Model | Key Findings |
---|---|---|---|
Mitochondrial Apoptosis Pathway | Induction of Intrinsic Apoptosis | MDA-MB-468 triple-negative breast cancer cells | Loss of mitochondrial membrane potential; Cytochrome c release; Caspase-9/-3 activation; Apoptosis blocked by Z-VAD-FMK [1] [10] |
Cell Cycle Regulators | Cell Cycle Arrest | MDA-MB-468 triple-negative breast cancer cells | Altered expression of cyclins and cyclin-dependent kinases; Accumulation of cells in specific cell cycle phases (e.g., G2/M) [1] |
STAT3 Signaling | Pathway Inhibition | In vitro screening models | Identified as Michael reaction acceptor; Potential alkylation of STAT3 cysteine residues; Downstream suppression of survival signals [10] |
Reactive Oxygen Species (ROS) | Oxidative Stress Generation | Implied by structural analogy | Potential increase in intracellular ROS; Contributes to DNA damage and apoptosis induction (mechanism requires direct confirmation) [1] [3] |
Akt Signaling | Potential Pathway Modulation | Biochemical assays | Labeled as interacting with Akt in vendor documentation; Specific mechanism and functional impact require detailed investigation [10] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1